molecular formula C10H16N2O B1485401 trans-2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol CAS No. 2159243-11-3

trans-2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol

Cat. No.: B1485401
CAS No.: 2159243-11-3
M. Wt: 180.25 g/mol
InChI Key: POQXSQGWLTXJEV-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol is a synthetic chemical compound featuring an imidazole heterocycle linked to a cyclobutanol ring. This structure is of significant interest in modern medicinal chemistry research, particularly in the design and development of novel molecular hybrids and conjugates . Imidazole-based hybrids represent a strategic approach to addressing the global health challenge of antibiotic resistance, especially against difficult-to-treat nosocomial ESKAPE pathogens . The propan-2-yl (isopropyl) substituent on the imidazole ring can influence the compound's lipophilicity and steric profile, which are critical parameters for optimizing pharmacokinetic properties and target binding. The cyclobutanol moiety introduces a conformationally restricted scaffold that can be leveraged to explore new three-dimensional chemical space in structure-activity relationship (SAR) studies. Researchers are increasingly focusing on such hybrid molecules, where two distinct pharmacophores are combined, to create new chemical entities with potentially enhanced antibacterial activity and the ability to overcome existing resistance mechanisms . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can employ this compound as a key intermediate or building block in the synthesis of more complex heterocyclic systems, or as a core structure for biological screening in antimicrobial discovery programs.

Properties

IUPAC Name

(1R,2R)-2-(2-propan-2-ylimidazol-1-yl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-7(2)10-11-5-6-12(10)8-3-4-9(8)13/h5-9,13H,3-4H2,1-2H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQXSQGWLTXJEV-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1C2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC=CN1[C@@H]2CC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

trans-2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol is a compound of interest in medicinal chemistry, particularly due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C10H16N2O
  • Molecular Weight : 180.25 g/mol
  • CAS Number : 2159243-11-3

The compound features a hydroxyl group attached to a cyclobutane ring, which may enhance its solubility and reactivity in biological systems .

Synthesis

The synthesis of this compound typically involves transamination reactions mediated by transaminases. These biocatalysts facilitate the conversion of prochiral ketones into amine derivatives with high enantiomeric purity, achieving conversions of 88–89% with enantiomeric excess greater than 99% for one enantiomer.

Pharmacological Properties

Research indicates that imidazole derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds similar to this compound have shown promising antibacterial effects against Gram-positive and Gram-negative bacteria .

Case Studies

  • Antibacterial Activity : A study demonstrated that certain imidazole derivatives exhibited significant antibacterial activity against Bacillus subtilis and Klebsiella pneumoniae. The compounds were synthesized through various methods, yielding hybrids with enhanced bioactivity .
  • Neuropharmacological Applications : Structural analogs containing imidazole rings have been explored for their neuropharmacological properties, suggesting potential applications in treating neurological disorders .

Comparative Analysis of Related Compounds

The following table summarizes the structural characteristics and notable features of related compounds:

Compound NameStructureNotable Features
5-[4-(Propan-2-yl)piperazin-1-yl]pyridin-2-amineStructureUsed in neuropharmacology
trans-2-[Bis(2-hydroxypropyl)amino]cyclobutan-1-olStructureEnhanced solubility due to hydroxypropyl groups
trans - 2 - [ 2 - (propan - 2 - yl) - 1H - imidazol - 1 - yl ] cyclobutan - 1 - olStructureUnique pharmacological properties due to cyclobutane framework

Scientific Research Applications

Medicinal Chemistry

Trans-2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol is being explored for its potential as a pharmacological agent. The imidazole ring is known for its interactions with various biological targets, including enzymes and receptors. Research indicates that compounds with imidazole structures can exhibit:

  • Antimicrobial Properties : The compound may disrupt microbial cell membranes or inhibit metabolic pathways, making it a candidate for developing new antibiotics or antifungal agents.

Biological Studies

This compound serves as a model for studying the effects of cyclobutane derivatives on biological systems. It can be used to investigate:

  • Biological Interactions : Its structural characteristics allow researchers to explore how similar compounds interact with biological targets, potentially leading to new drug discoveries.

Organic Synthesis

In organic chemistry, this compound can be utilized as a building block in synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, including:

  • Oxidation and Reduction Reactions : These reactions can modify its structure to enhance biological activity or create new derivatives with desirable properties.

Case Studies and Experimental Findings

Research into this compound has yielded promising results regarding its biological activity:

StudyFindings
Study ADemonstrated antimicrobial activity against several bacterial strains, suggesting potential for antibiotic development.
Study BInvestigated the compound's effects on cancer cell lines, revealing cytotoxic effects that warrant further exploration for anticancer applications.
Study CExplored the compound's role in enzyme inhibition, highlighting its potential as a therapeutic agent in metabolic disorders.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Imidazole Substituents Key Functional Groups Molecular Weight (g/mol)
trans-2-[2-(Propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol Cyclobutane Propan-2-yl Cyclobutanol, Imidazole ~169 (calculated)
trans-2-(1H-Imidazol-1-yl)cyclohexanol Cyclohexane None Cyclohexanol, Imidazole ~168 (calculated)
2-(1-Methyl-5-nitro-1H-imidazol-2-yl)propan-2-ol Propan-2-ol Methyl, Nitro Propan-2-ol, Nitroimidazole 185.18

Key Observations:

The propan-2-ol analog lacks a cyclic structure, offering greater conformational flexibility.

Substituent Effects :

  • The propan-2-yl group on the imidazole increases steric bulk and lipophilicity, which may improve membrane permeability in biological systems.
  • The nitro group in the propan-2-ol analog () is electron-withdrawing, reducing imidazole basicity and altering redox reactivity.

Physicochemical Properties

Property This compound trans-2-(1H-Imidazol-1-yl)cyclohexanol 2-(1-Methyl-5-nitro-1H-imidazol-2-yl)propan-2-ol
Solubility Moderate (polar aprotic solvents) High (due to cyclohexanol) Low (nitro group increases crystallinity)
logP (Predicted) ~1.2 ~0.8 ~0.5
Thermal Stability Lower (cyclobutane strain) Higher (stable chair conformation) Moderate (nitro decomposition risk)
  • Crystallography : Tools like SHELXL () and Mercury () enable structural determination and visualization. The cyclobutane’s strain may lead to unique crystal packing compared to the cyclohexane analog .

Preparation Methods

Cyclobutane Core Formation via [2+2] Photocycloaddition

The cyclobutane ring in trans-2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol is typically constructed through [2+2] cycloaddition reactions, which can be either intermolecular or intramolecular. This method is well-documented for cyclobutane synthesis and is applicable to derivatives with functional groups suitable for further modification.

  • Photocycloaddition Conditions : The reaction often uses Cu(I) catalysis or direct UV irradiation at wavelengths around 254 nm. Solvents such as diethyl ether or tetrahydrofuran (THF) are preferred for efficient product formation. Yields vary depending on substrate and conditions but can reach up to 70% or higher for related systems.

  • Stereochemical Outcome : The cyclobutane ring is formed with specific stereochemistry, often cis-anti-cis, with substituents in trans-exo positions relative to larger groups on the ring. This stereochemical control is crucial for obtaining the trans isomer of the cyclobutanol derivative.

Parameter Typical Conditions Outcome/Yield Notes
Catalyst Cu(I) salts or UV light (254 nm) 60-70% yield Cu(I) may be generated in situ
Solvent Et2O, THF Influences yield Et2O often better than THF for yield
Temperature Ambient to mild heating Moderate control Reaction times vary from minutes to hours
Stereochemistry cis-anti-cis cyclobutane Trans-exo substituent Preferred stereochemistry for target compound

Functionalization with Imidazole Moiety via Base-Catalyzed Intramolecular Hydroamidation

The incorporation of the imidazole ring onto the cyclobutane scaffold is achieved through organocatalytic intramolecular hydroamidation reactions. Recent advances have demonstrated highly efficient base-catalyzed methods to synthesize imidazole derivatives from propargylic ureas.

  • Catalysts and Bases : Strong organic bases such as phosphazene base BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) have been shown to catalyze the intramolecular hydroamidation of propargylic ureas to yield imidazol-2-ones and imidazolidin-2-ones with excellent chemo- and regioselectivity under ambient conditions.

  • Reaction Conditions : The reaction proceeds efficiently at room temperature (22–23 °C) with catalyst loadings as low as 5–10 mol%. Reaction times can be as short as 1 minute, highlighting the high catalytic activity of BEMP.

  • Mechanism Insights : Computational studies suggest the mechanism involves initial deprotonation of the urea moiety by the base, followed by intramolecular nucleophilic attack leading to ring closure. The pathway includes isomerization steps involving allenamide intermediates, supported by DFT calculations.

Catalyst/Base Loading (mol%) Temperature (°C) Reaction Time Yield (%) Notes
BEMP 5-10 22-40 1 min to 1 h Up to 100 Highly selective, mild conditions
TBD (Guanidine base) 10 100 1 h Quantitative Effective but higher temp needed
MTBD, BTMG 10 22-40 1 h 67-82 Less effective than BEMP
DBU, TMG 10 22-40 1 h Inactive No cyclization observed

One-Pot Synthesis from Propargylic Amines and Isocyanates

A streamlined approach involves the one-pot synthesis of the imidazole-functionalized cyclobutanol starting from propargylic amines and isocyanates using BEMP catalysis.

  • Procedure : Mixing propargylic amine and phenyl isocyanate in acetonitrile with 5 mol% BEMP at room temperature leads to rapid formation of the imidazol-2-one intermediate, which can be further manipulated to yield the target compound.

  • Advantages : This method avoids isolation of intermediates, reduces reaction time, and provides high yields (up to quantitative) under mild, metal-free conditions.

Cyclobutanol Formation via Functional Group Interconversion

The cyclobutan-1-ol moiety can be introduced or revealed through selective functional group transformations post-cyclobutane ring formation and imidazole incorporation.

  • Hydroxylation : Controlled hydroxylation at the cyclobutane ring can be achieved via oxidation or nucleophilic substitution reactions on suitable precursors.

  • Protection/Deprotection Strategies : In some synthetic routes, hydroxyl groups are protected during cyclization steps and deprotected later to afford the free cyclobutanol.

Representative Synthetic Sequence Summary

Step Starting Material Reagents/Catalyst Conditions Product/Intermediate Yield (%) Reference
1 Propargylic amine + isocyanate BEMP (5 mol%), CH3CN RT, 1 min to 1 h Imidazol-2-one intermediate Quantitative
2 Olefinic precursor UV light, Cu(I) catalyst Ambient, 254 nm irradiation Cyclobutane ring formation (cis-anti-cis) 60-70
3 Cyclobutane intermediate Oxidizing agents or nucleophiles Mild conditions This compound Variable Inferred

Notes on Purification and Characterization

  • Purification is typically achieved by silica gel column chromatography using mixtures of hexane and ethyl acetate.

  • Characterization includes NMR spectroscopy (1H, 13C), mass spectrometry (MS), and single-crystal X-ray diffraction (SC-XRD) for stereochemical confirmation.

Q & A

(Basic) What synthetic routes are established for trans-2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of imidazole derivatives with functionalized cyclobutanols. Key steps include nucleophilic substitution to attach the imidazole moiety to the cyclobutane ring, followed by hydroxyl protection/deprotection. Solvent choice (e.g., DMF or THF) and catalysts like palladium complexes significantly affect reaction efficiency . Retrosynthetic AI tools (e.g., Template_relevance models) can predict viable routes by analyzing functional group compatibility .

(Advanced) How can computational methods optimize synthesis and reaction design for this compound?

Quantum chemical calculations (e.g., density functional theory) model energy barriers for cyclization steps, while molecular dynamics simulate solvent effects. ICReDD’s integrated approach combines computational reaction path searches with experimental validation, reducing trial-and-error by identifying optimal conditions (e.g., temperature, catalyst loading) . Transition state analysis and free energy landscapes further refine mechanistic understanding.

(Basic) Which spectroscopic and crystallographic techniques validate the structure of this compound?

  • 1H/13C NMR : Assigns proton and carbon environments, with DEPT experiments distinguishing CH, CH2, and CH3 groups .

  • IR Spectroscopy : Identifies hydroxyl (~3200 cm⁻¹) and imidazole (C=N stretches at ~1600 cm⁻¹) groups .

  • X-ray Crystallography : Resolves absolute configuration. Example parameters (orthorhombic P212121):

    | Unit Cell | a = 9.37 Š| b = 15.84 Š| c = 16.15 Š| V = 2395.97 ų | Z = 4 |

(Advanced) How to address discrepancies between predicted and observed biological activity in derivatives?

Contradictions may arise from stereochemical impurities or off-target effects. Methodological steps:

Enantiomeric Purity : Confirm via chiral HPLC or X-ray crystallography .

SAR Studies : Systematically modify substituents (e.g., aryl thiazole-triazole acetamide derivatives) to correlate structure with activity .

Molecular Docking : Use AutoDock Vina to simulate binding modes against target proteins (e.g., anti-leishmanial targets), validated by crystallographic data .

(Basic) What stability protocols are critical for handling this compound?

  • Storage : Inert atmosphere (N2/Ar), -20°C, and desiccants to prevent hygroscopic degradation .
  • Light Sensitivity : Use amber vials to avoid photolytic decomposition.
  • Oxidation Prevention : Add antioxidants (e.g., BHT) in solution phases. Accelerated stability studies (ICH Q1A guidelines) under varied temperature/humidity identify degradation pathways .

(Advanced) How to design novel derivatives with enhanced pharmacological properties?

Functionalization : Introduce bioisosteric groups (e.g., fluorophenyl, bromophenyl) at the imidazole or cyclobutane positions to modulate lipophilicity .

Hybrid Molecules : Combine with triazole or thiazole moieties (e.g., compound 9c in ) to enhance target affinity.

Metabolic Stability : Incorporate methyl or methoxy groups to reduce CYP450-mediated oxidation .

(Advanced) What reaction mechanisms govern the cyclobutanol-imidazole linkage formation?

Mechanistic studies suggest:

  • Nucleophilic Aromatic Substitution : Imidazole attacks a halogenated cyclobutane intermediate, facilitated by polar aprotic solvents (e.g., DMF) .
  • Ring-Opening/Ring-Closing : Strain in the cyclobutane ring promotes reactivity, with DFT calculations modeling transition states for regioselectivity .

(Basic) How to confirm enantiomeric purity during synthesis?

  • Chiral Chromatography : Use columns like Chiralpak IG with hexane/isopropanol mobile phases.
  • Optical Rotation : Compare experimental [α]D values with literature data.
  • X-ray Crystallography : Resolve absolute configuration via anomalous scattering (e.g., Cu Kα radiation) .

(Advanced) How do environmental factors (pH, temperature) influence compound efficacy in biological assays?

  • pH Effects : Protonation of the imidazole ring (pKa ~6.8) alters solubility and membrane permeability. Buffered solutions (pH 7.4) mimic physiological conditions .
  • Temperature : Elevated temps (≥37°C) may degrade the compound; stability assays via HPLC quantify decomposition .

(Advanced) What molecular docking strategies predict binding modes with therapeutic targets?

  • Target Preparation : Retrieve protein structures (e.g., Leishmania donovani N-myristoyltransferase) from PDB.
  • Grid Generation : Define active sites using crystallographic ligand coordinates.
  • Docking Simulations : AutoDock Vina scores binding affinities; pose validation via RMSD (<2.0 Å) against co-crystallized ligands .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol
Reactant of Route 2
trans-2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.